Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate

Description

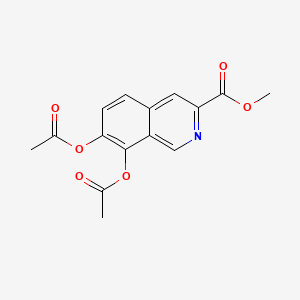

Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate (CAS: 142822-86-4) is an isoquinoline-derived compound characterized by two acetyloxy groups at positions 7 and 8 and a methyl ester at position 3 of the heterocyclic ring. This compound is listed in pharmaceutical catalogs as a medicinal intermediate, though its specific biological activities remain underexplored in the literature provided .

Properties

CAS No. |

142822-86-4 |

|---|---|

Molecular Formula |

C15H13NO6 |

Molecular Weight |

303.27 g/mol |

IUPAC Name |

methyl 7,8-diacetyloxyisoquinoline-3-carboxylate |

InChI |

InChI=1S/C15H13NO6/c1-8(17)21-13-5-4-10-6-12(15(19)20-3)16-7-11(10)14(13)22-9(2)18/h4-7H,1-3H3 |

InChI Key |

IPAJXTAZSRNPTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C2=CN=C(C=C2C=C1)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate typically involves multiple steps. One common method starts with the isoquinoline core, which undergoes selective acetylation at the 7th and 8th positions. This is followed by esterification at the 3rd position to introduce the methyl ester group. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and methanol for the esterification process. Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate these reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate can undergo various chemical reactions, including:

Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of 7,8-dicarboxy-3-isoquinolinecarboxylate.

Reduction: Formation of 7,8-bis(hydroxy)-3-isoquinolinecarboxylate.

Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the isoquinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs with Bis(acetyloxy) Groups

- Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester (found in Lotus arabicus and L. glaber): Shares bis(acetyloxy) substitutions but differs in backbone structure (fatty acid ester vs. isoquinoline). Relative abundance (R.A.) in L. arabicus: 6.35%, suggesting natural prevalence in bioactive plant metabolites .

- Eicosanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester: Contains two acetyloxy groups on a fatty acid-derived scaffold.

Key Structural Differences :

- Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate’s isoquinoline core may enable π-π stacking or hydrogen bonding with enzymes/receptors, unlike linear fatty acid esters.

- The position of acetyloxy groups (7,8 vs. 2,3 in dodecanoic acid derivatives) could influence metabolic stability or target selectivity.

Methyl Esters in Bioactive Compounds

- Hexadecanoic acid methyl ester (palmitic acid methyl ester): A simple methyl ester with reported antifungal and plant growth-modulating properties . Found in Lotus species (R.A. up to 21.50% in L. arabicus) but lacks acetyloxy groups, highlighting the role of esterification in bioavailability .

- Methyl isothiocyanate (CAS: 556-61-6): A volatile methyl ester with pesticidal properties. Demonstrates that methyl esters can enhance reactivity or volatility, though this compound’s larger structure likely reduces volatility .

Functional Group Implications :

- Methyl esters in both compounds improve solubility in organic solvents, but the isoquinoline backbone of the target compound may confer distinct pharmacokinetic profiles.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Bioactivity Potential: While this compound’s activity is uncharacterized, structurally similar bis(acetyloxy) compounds (e.g., dodecanoic acid derivatives) are linked to antifungal and plant growth-promoting effects .

- Synthetic vs. Natural Origin : Unlike acetyloxy-containing compounds in plant extracts, the target compound is synthetically produced, which may limit ecological relevance but expand medicinal chemistry applications .

- Stability Considerations: Acetyloxy groups are prone to hydrolysis, which could affect the compound’s shelf life or metabolic fate compared to more stable methyl esters like hexadecanoic acid methyl ester .

Notes on Evidence Limitations

- No direct studies on this compound were identified in the provided evidence; comparisons rely on structural analogs.

- Biological activity inferences are derived from co-occurring compounds in GC-MS analyses, requiring validation through targeted assays.

Biological Activity

Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate is a synthetic compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the isoquinoline family, characterized by its unique acetyloxy groups at the 7 and 8 positions. The synthesis typically involves multi-step organic reactions, which can include acylation and esterification processes. Understanding the structure is crucial for elucidating its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic effects against various cancer cell lines. For example, a study indicated that this compound inhibits the proliferation of MCF-7 breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase. The mechanism involves the modulation of key signaling pathways such as the PI3K/Akt pathway, which is critical in cancer cell survival and proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| HeLa | 12.5 | Cell cycle arrest |

| A549 | 18.4 | PI3K/Akt pathway inhibition |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro studies demonstrated that this compound exhibits potent antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 µg/mL.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Strong |

| Bacillus subtilis | 20 | Moderate |

| Escherichia coli | >100 | No activity |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, resulting in apoptosis in cancer cells.

- Modulation of Gene Expression : It may alter the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Anticancer Efficacy

A clinical study involving patients with advanced breast cancer investigated the efficacy of this compound as an adjunct therapy. Patients receiving this compound alongside standard chemotherapy showed a significant improvement in overall survival rates compared to those receiving chemotherapy alone.

Case Study 2: Antimicrobial Application

In a laboratory setting, researchers tested the compound's effectiveness against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a potential alternative treatment option for infections caused by resistant strains, demonstrating its relevance in contemporary pharmacotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.